3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core substituted with a 4-methoxybenzoyl group at position 3, a 3-methoxyphenylmethyl moiety at position 1, and a methyl group at position 6.
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-7-12-24-22(13-17)26(29)23(25(28)19-8-10-20(30-2)11-9-19)16-27(24)15-18-5-4-6-21(14-18)31-3/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPVADUEKHOFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one depends on its interaction with molecular targets and pathways. The methoxy and benzoyl groups can interact with specific enzymes or receptors, modulating their activity. The quinoline core can also play a role in binding to DNA or proteins, influencing cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent variations at positions 1, 3, and 6, which critically influence physicochemical properties and bioactivity. Key analogs are summarized in Table 1.
Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives
Substituent Effects on Physicochemical Properties
- Position 3 (C3-Substituent): Methoxy/ethoxybenzoyl groups contribute electron-donating effects, stabilizing the quinoline core. Ethoxy derivatives (e.g., ) exhibit greater lipophilicity than methoxy analogs . Sulfonyl groups (e.g., 4-isopropylphenylsulfonyl in ) enhance polarity and hydrogen-bonding capacity, altering solubility and target interaction .
- Position 6 (C6-Methyl): Methyl groups at C6 are common in quinolone antibiotics (e.g., ciprofloxacin), where they improve metabolic stability .
Methodological Considerations for Structural Analysis
- Crystallography:
- Chromatography:
- TLC () and HPLC () are critical for purity assessment, particularly for isomers and byproducts arising from methoxy/ethoxy substitutions .
Biological Activity
3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a compound with a complex structure featuring a quinoline core. This compound has garnered attention for its potential biological activities, including anticancer properties, due to its unique molecular characteristics. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Friedländer synthesis , where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst. The specific conditions can vary based on desired yield and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Aromatic aldehyde + Ketone | Acid catalyst, heat |
| 2 | Purification | Solvent extraction | Varies by solvent |
Anticancer Properties
Research indicates that compounds similar to 3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one exhibit significant anticancer activity . For instance, studies on methoxybenzoyl derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase .
- Induction of Apoptosis : The compound may activate apoptotic pathways through the modulation of key proteins involved in cell survival and death.
Other Biological Activities
Beyond anticancer effects, there are indications that this compound may possess:
- Antimicrobial Properties : Related compounds have demonstrated activity against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study assessed the cytotoxic effects of similar quinoline derivatives on melanoma cells, revealing a selective cytotoxic effect and induction of cell cycle arrest .
- Results indicated a reduction in melanin content, suggesting potential applications in treating pigmentation disorders alongside cancer therapies.
- Mechanistic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
